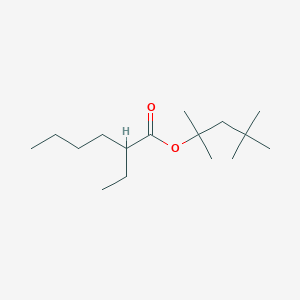![molecular formula C10H15NO B14208937 N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-60-9](/img/structure/B14208937.png)
N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound characterized by the presence of a cyclohexadiene ring and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cyclohexa-2,4-dienone derivatives with hydroxylamine. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of bis-amides containing a diene moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolytic reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photolysis equipment can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The diene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted dienes
Wissenschaftliche Forschungsanwendungen
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a labeling reagent for amino acids and peptides.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles through the diene moiety. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can further react with biological or chemical targets. The molecular pathways involved include the formation of oximes and nitroso compounds, which can modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-2,4-dienone derivatives: These compounds share the diene moiety and undergo similar photolytic cleavage reactions.
Hydroxylamine derivatives: Compounds with hydroxylamine groups exhibit similar redox properties and reactivity.
Uniqueness
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to the combination of the cyclohexadiene ring and the hydroxylamine group, which imparts distinct reactivity and potential applications. Its ability to undergo photolytic cleavage and form bis-amides makes it a valuable compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
831171-60-9 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
N-(4-cyclohexa-2,4-dien-1-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6,9-10,12H,4-5,7-8H2 |
InChI-Schlüssel |
QYQLGMLBBDPYOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC1CCCC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


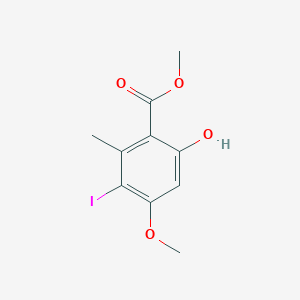
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
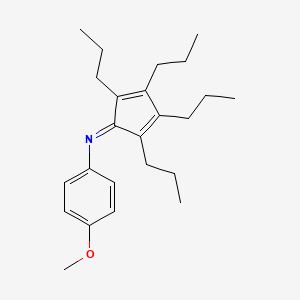
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
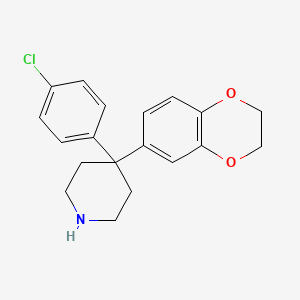

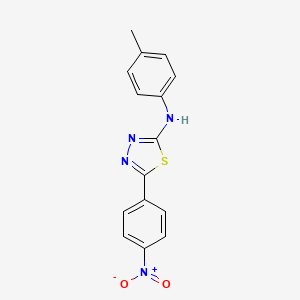
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
